molecular formula C6H7BrN2O B13902728 (5-Bromo-2-methylpyrimidin-4-yl)methanol

(5-Bromo-2-methylpyrimidin-4-yl)methanol

Cat. No.: B13902728
M. Wt: 203.04 g/mol
InChI Key: IUHZHOVJQVVTDK-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylpyrimidin-4-yl)methanol typically involves the bromination of 2-methylpyrimidine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The hydroxymethylation is usually achieved using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: (5-Bromo-2-methylpyrimidin-4-yl)carboxylic acid.

    Reduction: 2-Methylpyrimidin-4-ylmethanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methylpyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylpyrimidin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways. The hydroxymethyl group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyrimidine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Methylpyrimidin-4-ylmethanol:

    (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Contains a methylthio group instead of a methyl group, altering its chemical properties and reactivity.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(5-bromo-2-methylpyrimidin-4-yl)methanol

InChI

InChI=1S/C6H7BrN2O/c1-4-8-2-5(7)6(3-10)9-4/h2,10H,3H2,1H3

InChI Key

IUHZHOVJQVVTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)CO)Br

Origin of Product

United States

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